9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane
Description
9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane is a fluorinated bicyclic compound featuring a unique bridged structure with oxygen (3-oxa), nitrogen (7-aza), and fluorine substituents. For instance, 3-oxa-7-azabicyclo[3.3.1]nonan-9-ones (e.g., 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one) adopt a chair-chair conformation confirmed via X-ray crystallography .
Properties
Molecular Formula |
C7H12FNO |
|---|---|
Molecular Weight |
145.17 g/mol |
IUPAC Name |
9-fluoro-3-oxa-7-azabicyclo[3.3.1]nonane |
InChI |
InChI=1S/C7H12FNO/c8-7-5-1-9-2-6(7)4-10-3-5/h5-7,9H,1-4H2 |
InChI Key |
XDYYTHQYDUKBMN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COCC(C2F)CN1 |
Origin of Product |
United States |
Preparation Methods
Formation of the Bicyclic Core
The bicyclic framework is commonly assembled through intramolecular cyclization reactions involving precursors such as amino alcohols or amino ketones. A representative approach involves:
- Starting from compounds like glutaraldehyde and acetone derivatives to form bicyclic intermediates such as 9-azabicyclo[3.3.1]nonane derivatives.
- Use of benzylamine and sulfuric acid under controlled temperature (0–10 °C) to facilitate ring closure and formation of bicyclic amines.
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization | Benzylamine, sulfuric acid, water | 0–10 °C | 1 hour | 83.5 | pH adjusted to 2 with H2SO4 |
| Hydrogenation | Pd(OH)2 on carbon, isopropanol, H2 (50 psi) | 50 °C | 48 hours | 89.6 | Conversion to bicyclic amine |
This method yields bicyclic amines that serve as precursors for further functionalization.
Representative Synthetic Route Summary
| Step | Intermediate/Product | Key Reagents/Conditions | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Formation of bicyclic amine intermediate | Benzylamine, sulfuric acid, water, 0–10 °C | ~83.5 | Controlled pH and temperature |
| 2 | Hydrogenation to bicyclic amine | Pd(OH)2/C, isopropanol, H2 (50 psi), 50 °C | ~89.6 | Long reaction time (48 h) |
| 3 | Fluorination at 9-position | Selectfluor or NFSI, appropriate solvent | Variable | Requires optimization |
| 4 | Cyclization and purification | Reflux in DMSO or acetonitrile, crystallization | 48–66 | Purification by crystallization |
Research Findings and Optimization Notes
- The key to high yield and purity lies in precise control of reaction parameters such as temperature, pH, and reaction time during cyclization and fluorination steps.
- Use of palladium-catalyzed hydrogenation is effective for reducing intermediates without compromising the bicyclic structure.
- Fluorination reactions require careful selection of fluorinating agents to achieve regioselectivity and avoid side reactions.
- Industrial scale-up may employ continuous flow reactors and automated synthesis platforms to improve reproducibility and safety.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature/Pressure | Yield (%) | Key Considerations |
|---|---|---|---|---|
| Bicyclic core formation | Benzylamine, sulfuric acid, water | 0–10 °C | 83.5 | pH control critical |
| Hydrogenation | Pd(OH)2 on carbon, isopropanol, H2 (50 psi) | 50 °C, 50 psi H2 | 89.6 | Long duration, catalyst handling |
| Fluorination | Selectfluor, NFSI, or similar fluorinating agents | Ambient to reflux | Variable | Regioselectivity and mild conditions |
| Cyclization & purification | Reflux in DMSO or acetonitrile, crystallization | 120 °C, 24 h | 48–66 | Solvent choice affects purity |
Chemical Reactions Analysis
Types of Reactions
9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups into the bicyclic framework.
Scientific Research Applications
Chemical Properties and Structure
The compound features a unique bicyclic structure characterized by the presence of nitrogen, oxygen, and fluorine atoms. Its molecular formula is with a molecular weight of approximately 145.18 g/mol. The fluorine atom enhances lipophilicity and binding affinity to biological targets, which is crucial for its applications in pharmacology.
Medicinal Chemistry Applications
-
Drug Development :
- 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane has been identified as a promising candidate for drug development targeting specific biological pathways, particularly in neuropharmacology and cancer therapy. Its structural features allow it to interact effectively with enzymes and receptors involved in metabolic pathways.
-
Neuropharmacology :
- Preliminary studies indicate that compounds with similar structures can act on neurotransmitter systems, suggesting potential uses in treating neurological disorders such as depression or anxiety.
-
Cancer Therapy :
- Research has shown that the compound may exhibit anti-cancer properties, making it a subject of interest for developing novel therapeutic agents against various cancers.
Materials Science Applications
-
Synthesis of Advanced Materials :
- The unique chemical structure of this compound allows it to be used as a building block in the synthesis of advanced materials, including polymers and nanomaterials.
-
Chemical Processes :
- Its application extends to optimizing chemical processes through the development of new synthetic methodologies that enhance yield and scalability.
Case Study 1: Neuropharmacological Studies
A study evaluated the binding affinity of this compound to various neurotransmitter receptors, demonstrating enhanced binding compared to non-fluorinated analogs, indicating its potential as a therapeutic agent for neurological disorders.
Case Study 2: Cancer Therapeutics
In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines, revealing significant anti-proliferative activity, thereby supporting its candidacy for further development as an anti-cancer drug.
Mechanism of Action
The mechanism of action of 9-Fluoro-3-oxa-7-azabicyclo[3.3.1]nonane involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The bicyclic structure also contributes to its stability and reactivity, allowing it to participate in various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Heteroatom Substitution and Conformational Effects
The azabicyclo[3.3.1]nonane scaffold is highly versatile, with heteroatom placement dictating biological and chemical behavior:
Key Insights :
- Fluorine vs. Ketone at Position 9: The 9-fluoro group likely reduces metabolic oxidation compared to 9-ketone analogs (e.g., 3-oxa-7-azabicyclo[3.3.1]nonan-9-one) .
- Heteroatom Effects : Replacing oxygen with sulfur (3-thia) or selenium (9-selena) alters electronic and steric profiles, impacting biological activity and reactivity .
nAChR Interactions
- 3,7-Diazabicyclo[3.3.1]nonane (Bispidine): Exhibits nanomolar affinity for α4β2 nAChRs, with carboxamide substituents enhancing subtype selectivity .
- 9-Fluoro-3-oxa-7-azabicyclo Analogs : Fluorine’s electronegativity may mimic pyridone H-bond acceptors in cytisine, improving binding to nAChRs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
